N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine
Overview
Description
“N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is also known as MDMB-INACA .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis
The molecular formula of “N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is C15H19N3O3 . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis
The compound is used as a precursor in the synthesis of various synthetic cannabinoids . It is also used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Advanced Oxidation Processes for Nitrogen-Containing Compounds : The degradation of nitrogen-containing hazardous compounds, including amines and azo dyes, using advanced oxidation processes (AOPs) has been a significant area of study. AOPs have proven effective in mineralizing these recalcitrant compounds, improving treatment schemes for water pollution control. The review by Bhat and Gogate (2021) provides an in-depth analysis of the degradation efficiencies, reaction mechanisms, and the influence of process parameters on the effectiveness of AOPs in treating nitrogen-containing compounds, highlighting the critical role of ozone and Fenton processes in these degradation pathways (Bhat & Gogate, 2021).
Environmental Impact and Health Considerations
Nitrogen Compounds in Muscle Foods : The impact of total volatile basic nitrogen (TVB-N) and trimethylamine (TMA) in muscle foods on human health has been reviewed, focusing on their potential formation pathways and effects. TVB-N, a marker of freshness and quality in meats, along with TMA, has been associated with various noncommunicable diseases, including atherosclerosis and diabetes. The review by Bekhit et al. (2021) discusses interventions to mitigate the health effects of these nitrogen compounds, emphasizing the need for agreed international values for TVB-N and TMA levels in meat products (Bekhit et al., 2021).
Catalysis and Industrial Chemistry
Soybean Oil as a Renewable Feedstock : The use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives has garnered attention in sustainable chemistry. Biswas et al. (2008) reviewed the conversion of triglycerides to fatty amines, amides, and other novel compounds, highlighting the industrial significance of these derivatives in producing materials like surfactants and polymers. This review underscores the potential of utilizing renewable resources for chemical synthesis, contributing to the development of green chemistry practices (Biswas et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(1-methylindazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQYKASLVAVERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428715 | |
Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
CAS RN |
124491-38-9 | |
Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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